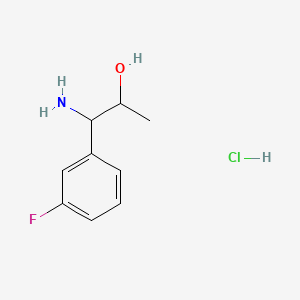

1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride

Description

1-Amino-1-(3-fluorophenyl)propan-2-ol hydrochloride is a fluorinated amino alcohol derivative characterized by a 3-fluorophenyl group attached to the first carbon of a propan-2-ol backbone, with an amino group at the same carbon and a hydrochloride counterion. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, which may influence its pharmacokinetic profile .

Properties

Molecular Formula |

C9H13ClFNO |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

1-amino-1-(3-fluorophenyl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(12)9(11)7-3-2-4-8(10)5-7;/h2-6,9,12H,11H2,1H3;1H |

InChI Key |

GWMFGVBEYHZXGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)F)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 1-Amino-1-(3-fluorophenyl)propan-2-OL Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves constructing the propanol backbone with the amino and hydroxyl functionalities while introducing the 3-fluorophenyl moiety. The key steps generally include:

- Formation of the fluorinated phenyl precursor (e.g., 3-fluorobenzaldehyde or 3-fluorophenyl derivatives).

- Introduction of the amino group via reductive amination or nucleophilic substitution.

- Installation or retention of the hydroxyl group on the propanol chain.

- Formation of the hydrochloride salt for stability and isolation.

Specific Synthetic Methods

Reductive Amination Route

One common approach involves the reductive amination of 3-fluorophenylacetone or 3-fluorobenzaldehyde derivatives with ammonia or amine sources, followed by reduction to yield the amino alcohol. The reaction conditions are optimized to favor the formation of the chiral amino alcohol.

Nitroalkene Intermediate Reduction

Another reported method starts from 3-fluorobenzaldehyde reacting with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate undergoes reduction with agents such as lithium aluminum hydride (LiAlH4) to yield the amino alcohol intermediate, which is then converted to the hydrochloride salt. This method is advantageous for controlling stereochemistry and purity.

Hydroxylation of Aminoalkylbenzenes

In some synthetic routes, the amino group is first introduced on a fluorophenylpropane skeleton, followed by selective hydroxylation at the 2-position of the propanol chain. This step often employs oxidizing agents or catalytic systems to achieve regioselective hydroxylation.

Industrial and Laboratory Preparation Processes

Industrial Scale Synthesis

Industrial methods prioritize yield, purity, and cost-effectiveness. Continuous flow reactors and optimized purification methods such as crystallization or chromatography are employed to ensure high-quality this compound. The use of enantiomerically pure starting materials or chiral catalysts is common to achieve high enantiomeric excess.

Laboratory Scale Synthesis

Laboratory procedures often use batch reactors with controlled temperature and pH to perform reductive amination or nitroalkene reduction. The hydrochloride salt is typically formed by treatment with aqueous hydrochloric acid, followed by solvent removal and crystallization.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of nitroalkene intermediate | 3-Fluorobenzaldehyde + nitromethane, base catalyst | Formation of 3-fluoro-β-nitrostyrene |

| 2 | Reduction | Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation | Converts nitroalkene to amino alcohol |

| 3 | Hydrochloride salt formation | Aqueous HCl, controlled temperature (<30°C) | Ensures stable salt, facilitates isolation |

| 4 | Purification | Crystallization or chromatography | Enhances purity and enantiomeric excess |

Enantiomeric Purity and Chiral Resolution

High enantiomeric purity is critical for biological activity. Methods to achieve this include:

- Use of chiral catalysts during reductive amination.

- Resolution of racemic mixtures via diastereomeric salt formation.

- Chiral chromatography techniques.

Patent literature on related compounds such as (S)-2-amino-1-propanol hydrochloride highlights the importance of reaction conditions (temperature, pressure, equivalents of HCl) to maintain stereochemical integrity during salt formation and isolation.

Analytical Characterization and Quality Control

Analytical techniques used to confirm identity and purity include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR).

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess.

- Mass spectrometry for molecular weight confirmation.

- Melting point and optical rotation measurements for chiral purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3-Fluorophenylacetone, ammonia, reducing agent (NaBH4, Pd/C) | Mild temperature, inert atmosphere | High selectivity, scalable | Requires careful control of stereochemistry |

| Nitroalkene Reduction | 3-Fluorobenzaldehyde, nitromethane, LiAlH4 | Anhydrous conditions, low temperature | Good stereochemical control | LiAlH4 handling hazards |

| Hydroxylation Post-Amination | Aminoalkylbenzene intermediate, oxidants | Catalytic, controlled pH | Regioselective hydroxylation | Additional synthetic step |

| Hydrochloride Salt Formation | Aqueous HCl | Low temperature, controlled addition | Stabilizes compound, facilitates purification | Requires precise pH control |

Research Discoveries and Developments

- The fluorine substitution at the 3-position of the phenyl ring enhances metabolic stability and lipophilicity, influencing the compound's pharmacokinetics and biological activity.

- Recent advances in continuous flow synthesis have improved the scalability and reproducibility of the preparation processes.

- Enzymatic and catalytic asymmetric synthesis methods are under investigation to improve enantiomeric purity and reduce environmental impact.

- Optimization of hydrochloride salt formation conditions, including temperature and acid equivalents, has been shown to improve yield and purity dramatically.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 2: Property Comparison

Biological Activity

1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride is a chiral compound with significant biological activity, characterized by its unique structure that includes an amino group and a hydroxyl group. This compound has garnered attention in pharmacology due to its potential therapeutic applications and ability to interact with various biological targets.

- Molecular Formula : C9H13ClFNO

- Molar Mass : Approximately 188.66 g/mol

The presence of the fluorophenyl moiety enhances its biological activity, allowing it to modulate enzyme activities and influence metabolic pathways, which is vital for its application in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions, which can modulate the activity of various biological macromolecules. This interaction may influence pathways related to neurotransmission, metabolic regulation, and potentially cancer cell proliferation.

Biological Applications

This compound has been investigated for its potential in several areas:

- Pharmacology : As a precursor for synthesizing bioactive compounds or as a biochemical probe for studying enzyme mechanisms.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Amino-1-(3-fluorophenyl)propan-2-OL | S. aureus ATCC 6538 | 8 µg/mL |

| 1-Amino-1-(3-fluorophenyl)propan-2-OL | S. epidermidis | 4 µg/mL |

Study on Anticancer Properties

In a recent study, the anticancer activity of this compound was evaluated on various cancer cell lines, including HeLa and SKOV-3 cells. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values below 10 µg/mL for several derivatives.

Table 2: Anticancer Activity on Cell Lines

| Cell Line | IC50 Value (µg/mL) | Active Compounds |

|---|---|---|

| HeLa | <10 | 16d, 17a |

| SKOV-3 | <10 | 16c, 16d |

| MCF-7 | <20 | 16c, 16d |

Research Findings

Research indicates that the unique combination of functional groups in this compound enhances its binding affinity to various biological targets. For instance, the presence of fluorine atoms has been shown to improve the efficacy of similar compounds in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Q & A

Q. What are the common synthetic routes for 1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between fluorinated benzaldehyde derivatives and nitroalkanes, followed by reduction of the nitro group to an amine. For example, 3-fluorobenzaldehyde can react with nitromethane in the presence of a base (e.g., NaOH) to form a nitroalkene intermediate, which is subsequently reduced using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) to yield the amino alcohol. Acidic workup with HCl generates the hydrochloride salt .

- Key Variables : Solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and catalyst selection (Pd-C vs. Raney Ni) significantly affect reaction efficiency. For instance, higher temperatures (>60°C) may lead to side reactions like over-reduction or ring fluorination loss .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer : Initial screening involves: (1) Enzyme inhibition assays : Test interactions with targets like monoamine oxidases (MAOs) or kinases using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching in MAO-B assays . (2) Cellular viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. (3) Binding affinity studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors (e.g., adrenergic receptors) .

- Controls : Include structurally similar analogs (e.g., 2-Amino-1-(4-fluorophenyl)propan-1-ol hydrochloride) to isolate fluorine’s electronic effects .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% required for pharmacological studies) .

- NMR : ¹H and ¹⁹F NMR confirm regiochemistry (e.g., 3-fluorophenyl substitution) and rule out tautomerization. For example, a singlet at δ 6.8–7.2 ppm in ¹H NMR indicates aromatic protons, while ¹⁹F NMR shows a peak near -110 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₉H₁₂ClFNO: 219.06 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

- Methodological Answer : Discrepancies often arise from stereochemical or electronic differences. For example:

- Case Study : Compare this compound with its 4-fluoro isomer. Use molecular docking to map binding poses in target proteins (e.g., MAO-B), revealing steric clashes caused by fluorine’s position .

- Data Reconciliation : Perform free-energy perturbation (FEP) calculations or QSAR modeling to quantify substituent effects on binding affinity .

Q. What experimental designs optimize enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Asymmetric Synthesis : Employ chiral catalysts (e.g., (R)-BINAP-Ru complexes) during hydrogenation to achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

- Resolution Techniques : Use diastereomeric salt formation with tartaric acid derivatives. For example, recrystallize the (1R,2R)-enantiomer from ethanol/water mixtures .

Q. How do reaction conditions influence fluorophenyl ring stability during synthesis?

- Methodological Answer :

- Acidic Conditions : Prolonged exposure to HCl (>6 M) may hydrolyze the C-F bond. Mitigate by using milder acids (e.g., acetic acid) or shorter reaction times .

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, requiring low-temperature storage (-20°C) for long-term stability .

Safety and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.